6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-4-5-15-6-8-16(9-7-15)19-12-18(21(22)24)17-11-13(2)10-14(3)20(17)23-19/h6-12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBKFPDUDLKXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186697 | |
| Record name | 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160255-01-5 | |
| Record name | 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a quinoline ring system with specific substitutions that contribute to its biological activity. The chemical structure can be represented as follows:
- Quinoline Core : A bicyclic structure that is known for various biological activities.
- Substituents : Methyl groups at positions 6 and 8, and a propylphenyl group at position 2, along with a carbonyl chloride group at position 4.
This unique arrangement is hypothesized to influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been widely studied. In particular, the compound's activity against common pathogens has been evaluated through various assays.
In Vitro Antibacterial Evaluation
A study assessed the antibacterial activity of several quinoline derivatives, including this compound, against multiple bacterial strains using the agar diffusion method. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus (S. aureus) | 64 μg/mL | Strong |
| Escherichia coli (E. coli) | 128 μg/mL | Moderate |
| Bacillus subtilis (B. subtilis) | >256 μg/mL | Weak |
| Pseudomonas aeruginosa (P. aeruginosa) | >256 μg/mL | Weak |
| Methicillin-resistant S. aureus (MRSA) | >256 μg/mL | Weak |
The compound demonstrated significant antibacterial activity against S. aureus and moderate activity against E. coli, indicating its potential as an antibacterial agent.
Anticancer Activity
In addition to antimicrobial properties, the cytotoxic effects of the compound were evaluated in various cancer cell lines. A notable study utilized the MTT assay to determine cell viability in the presence of the compound.
Cytotoxicity Studies
The findings from cytotoxicity studies are presented in Table 2.
| Cell Line | IC50 (μg/mL) | Comparison with Standard |
|---|---|---|
| RAW 264.7 (Mouse Macrophages) | 98.2 | Similar to ampicillin |
| MCF-7 (Breast Cancer) | 56.8 | Better than gentamicin |
The IC50 values indicate that while the compound exhibits some cytotoxicity, it remains comparable to established antibiotics, suggesting a favorable safety profile for further development.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within bacterial cells and cancer cells. It is hypothesized that:
- The carbonyl chloride group may act as an electrophile, facilitating reactions with nucleophilic sites in proteins or nucleic acids.
- The quinoline core may intercalate into DNA or inhibit key enzymes involved in cellular processes.
Scientific Research Applications
Scientific Research Applications
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is primarily used in scientific research, with promising potential in drug development and material science.
Specific applications include:
- Proteomics: It is used in proteomics research.
- Organic Synthesis: Quinoline derivatives are essential intermediates in synthesizing complex organic molecules. Techniques such as indium-catalyzed cycloisomerization and multicomponent domino reactions have been used to synthesize novel quinoline derivatives, demonstrating their versatility in creating pharmacologically relevant compounds.
- Crystallography and Structural Analysis: Quinoline derivatives have been studied for their crystal structures to understand their molecular conformations and interactions. Studying pyrazolo[4,3-c]quinolin-1-ium chloride and its interactions within the crystal lattice provides insights into hydrogen bonding and molecular packing, which is crucial for developing new materials with desired properties.
Potential Reactions
The carbonyl chloride functional group in this compound makes it reactive, particularly towards nucleophiles, and can be used in the synthesis of amides, esters, and other carbonyl derivatives.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of 2-arylquinoline-4-carbonyl chlorides. Key analogs and their distinguishing features include:
Key Observations :
- Electron-Withdrawing Groups : Analogs like D8 (3-chlorophenyl) or sc-337077 (6-bromo) exhibit increased electrophilicity, accelerating nucleophilic acyl substitution .
- Electron-Donating Groups : Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)) may slow reaction rates due to resonance effects .
Comparison with Other Routes :
- Cross-Coupling Reactions : Compounds like 4k () utilize Pd-catalyzed Suzuki-Miyaura coupling for aryl group introduction, differing from the direct acyl chloride synthesis .
- Hydrazine-Mediated Cyclization : describes the synthesis of 2-(4-propylphenyl)ethylbenzene via hydrazine hydrate, highlighting alternative pathways for precursor generation .
Physicochemical Properties
- Melting Points: While direct data for the target compound are unavailable, analogs like 4k (CAS: 1160262-84-9) exhibit melting points of 223–225°C (ethanol recrystallization) .
- Solubility: Most quinoline-4-carbonyl chlorides are sparingly soluble in polar solvents (e.g., water) but soluble in dichloromethane or THF .
Preparation Methods
Step 1: Quinoline Core Formation
- The initial step involves synthesizing the quinoline scaffold with methyl groups at positions 6 and 8 and a 4-propylphenyl substituent at position 2. This is often achieved via a Friedländer quinoline synthesis, which condenses an appropriately substituted aniline (such as 3,5-dimethylaniline) with a ketone or aldehyde (like 4-propylbenzaldehyde) in the presence of an acid catalyst.
- Cyclization and subsequent oxidation yield the corresponding quinoline-4-carboxylic acid derivative.
Step 2: Formation of the Carbonyl Chloride
- The carboxylic acid is converted to the acid chloride using reagents such as thionyl chloride or oxalyl chloride. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride product.
- The process may be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch).
Data Table: Key Reaction Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent (acid chloride step) | Dichloromethane, chloroform | Anhydrous, to prevent hydrolysis |
| Temperature | 0°C to room temperature | Excess heat may cause decomposition |
| Reaction Time | 1–4 hours | Monitored by TLC or IR |
| Yield (overall) | 60–80% (estimated) | Dependent on purity and workup |
| Purification | Column chromatography | Silica gel, non-polar to moderately polar eluent |
Alternative Approaches
- In some cases, the quinoline-4-carboxylic acid intermediate may be prepared via metal-catalyzed cross-coupling or other cyclization strategies, depending on the availability of starting materials and desired scale.
- The acid chloride can also be generated using phosphorus pentachloride (PCl₅), but thionyl chloride is preferred due to easier workup and fewer byproducts.
- The presence of the carbonyl chloride group renders the compound highly reactive toward nucleophiles, making it a valuable intermediate for further derivatization or coupling reactions.
- The synthetic route must be carefully controlled to avoid hydrolysis of the acid chloride and to ensure the integrity of the sensitive functional groups.
- The overall synthetic efficiency can be influenced by the purity of starting materials, the choice of solvent, and the exclusion of moisture during the acid chloride formation step.
- Summary Table: Synthesis Overview
| Stage | Intermediate/Product | Key Reagents | Main Challenge |
|---|---|---|---|
| 1 | 6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | 3,5-dimethylaniline, 4-propylbenzaldehyde, acid catalyst | Selectivity in cyclization |
| 2 | 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride | Thionyl chloride, solvent | Moisture sensitivity |
The preparation of this compound is a robust, multi-step process rooted in classic organic synthesis techniques. The key steps involve quinoline ring construction followed by conversion of the carboxylic acid to the acid chloride under anhydrous conditions. Successful synthesis requires careful attention to reagent purity, reaction conditions, and product handling to ensure high yield and purity.
Q & A
Q. Can computational methods predict its spectroscopic properties or reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and IR spectra. Molecular dynamics (MD) simulations assess solvent effects on stability and reaction pathways .
Data Contradictions and Resolutions
- Synthesis Time Variability : reports 3-hour reflux with SOCl₂, while uses 2 hours. Resolution: Optimize reaction time by monitoring completion via TLC (Rf ~0.5 in 20% EtOAc/hexane).
- Melting Point Discrepancies : Analogs with similar structures show mp ranges spanning >100°C. Resolution: Purify via recrystallization and validate with differential scanning calorimetry (DSC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
